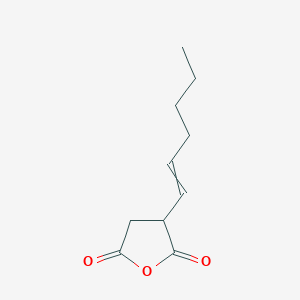

Hexenyl succinic anhydride

CAS No.:

Cat. No.: VC13921109

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O3 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 3-hex-1-enyloxolane-2,5-dione |

| Standard InChI | InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3 |

| Standard InChI Key | MHALQPUFCVTXKV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC=CC1CC(=O)OC1=O |

Introduction

Chemical Identity and Structural Characteristics

Hexenyl succinic anhydride (IUPAC name: 3-hex-1-enyloxolane-2,5-dione) features a cyclic anhydride core fused with a hexenyl chain. Its canonical SMILES representation () confirms the unsaturated six-carbon alkenyl group attached to the succinic anhydride moiety. The compound’s molecular geometry, optimized via DFT calculations, reveals a planar anhydride ring and a non-planar hexenyl chain, contributing to its reactivity .

Table 1: Fundamental Properties of Hexenyl Succinic Anhydride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| Boiling Point | 440.9°C (predicted) |

| Density | 0.997 g/cm³ (analog estimate) |

| Solubility | Acetone, Benzene |

Spectroscopic characterization via and NMR confirms the presence of the anhydride carbonyl groups () and alkene protons () . Fourier-transform infrared (FTIR) spectra show strong absorption bands at 1850 cm and 1775 cm, corresponding to asymmetric and symmetric carbonyl stretching .

Synthesis and Industrial Production

HSA is synthesized through the ene reaction, where maleic anhydride reacts with α-olefins (e.g., 1-hexene) under controlled conditions.

Table 2: Optimal Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | 200–220°C |

| Reaction Time | 10–12 hours |

| Catalyst | Lewis acids (e.g., ZnCl₂) |

| Additive | Hydroquinone (inhibits polymerization) |

| Yield | 69–75% |

The reaction mechanism involves the formation of a six-membered transition state, where the olefin’s double bond shifts to form a new carbon-carbon bond with the anhydride . Industrial-scale production requires precise control to minimize side reactions, such as oligomerization of hexene.

Reactivity and Applications in Polymer Science

HSA’s dual functional groups (anhydride and alkene) enable diverse reactions:

-

Copolymerization: Reacts with epoxides or amines to form polyesters or polyamides, respectively. For example, HSA-based polyesters exhibit enhanced thermal stability ().

-

Surface Modification: Used as a sizing agent in paper manufacturing to improve hydrophobicity .

-

Crosslinking Agent: Incorporates into epoxy resins to increase mechanical strength and chemical resistance .

Table 3: Comparative Reactivity of Alkenyl Succinic Anhydrides

| Compound | Electrophilicity Index (eV) | Chemical Hardness (eV) |

|---|---|---|

| Hexenyl Succinic Anhydride | 3.12 | 1.57 |

| Octenyl Succinic Anhydride | 3.08 | 1.61 |

| Hexadecenyl Succinic Anhydride | 2.94 | 1.72 |

Data from DFT studies indicate that HSA’s lower chemical hardness (1.57 eV) and higher electrophilicity (3.12 eV) enhance its reactivity compared to longer-chain analogs .

Quantum Chemical Insights and Stability

DFT calculations at the B3LYP/6-311++G(d,p) level provide molecular orbital profiles:

-

Electron Localization: The LUMO is localized on the anhydride ring, facilitating nucleophilic attacks .

These properties correlate with potential antimicrobial activity, as electrophilic compounds often disrupt microbial cell membranes .

Comparative Analysis with Related Anhydrides

Hexadecenyl Succinic Anhydride (HDSA):

-

Longer alkyl chain () increases hydrophobicity and boiling point (410°C) .

-

Lower electrophilicity (2.94 eV) reduces reactivity but enhances solubility in nonpolar solvents .

Hexadecyl Succinic Anhydride:

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume